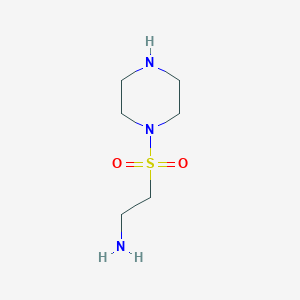

2-(piperazin-1-ylsulfonyl)ethanamine oxalate

描述

Contextualization of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate (B1200264) within Sulfonamide Chemistry

The presence of a sulfonamide group is a defining feature of the target molecule. This functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a cornerstone of modern chemical synthesis and drug discovery.

Historical and Current Significance of Sulfonyl Groups in Organic Synthesis

The sulfonyl group is a versatile and powerful tool in organic synthesis. Historically, its prominence grew with the discovery of sulfonamide-based antibacterial agents, or "sulfa drugs," which were among the first effective chemotherapeutics. In contemporary synthesis, the sulfonyl group's strong electron-withdrawing nature is exploited in various ways. fiveable.me It can activate adjacent positions for nucleophilic attack, serve as a stable protecting group for amines that is resilient to acidic and basic conditions, and act as a leaving group in substitution and elimination reactions. chem-station.com The reactivity of sulfonyl derivatives, such as sulfonyl chlorides, allows for the straightforward formation of sulfonamides and sulfonates. britannica.com This utility extends to agrochemical innovation, where sulfonyl groups are incorporated into pesticides and herbicides to enhance efficacy and stability. nbinno.com

Structural Diversity and Functional Importance of Substituted Piperazine (B1678402) Derivatives

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. ijrrjournal.com This simple scaffold is a privileged structure in medicinal chemistry due to its unique physicochemical properties. The two nitrogen atoms provide sites for chemical modification, allowing chemists to fine-tune properties like solubility, basicity (pKa), and binding interactions with biological targets. nbinno.comnih.gov This versatility has led to the incorporation of the piperazine ring into a vast array of therapeutic agents, including those targeting the central nervous system, as well as anticancer, antihistamine, and anti-anginal drugs. nbinno.comresearchgate.net The piperazine core can improve the pharmacokinetic profile of a drug candidate, enhancing properties such as oral bioavailability and metabolic stability. researchgate.net Its ability to engage in hydrogen bonding and its relative structural rigidity make it an ideal building block for creating molecules with high target affinity and specificity. researchgate.net

The Role of Sulfonamide-Piperazine Conjugates in Chemical Research

The combination of sulfonamide and piperazine functionalities into a single molecule creates a "sulfonamide-piperazine conjugate." This molecular hybridization is a deliberate strategy in chemical research to merge the beneficial properties of both groups. nih.gov Research on such hybrids has demonstrated a wide range of biological activities. For instance, various piperazine sulfonamide analogs have been synthesized and investigated for their potential as enzyme inhibitors, with some showing significant activity against targets like α-amylase. nih.gov This scaffold has also been explored in the development of highly potent HIV-1 protease inhibitors, where the piperazine sulfonamide core was designed to interact with key acidic residues in the enzyme's active site. osti.gov These studies underscore the principle that combining these two pharmacologically important moieties can lead to novel compounds with tailored biological and chemical properties. nih.gov

Overview of the 2-(piperazin-1-ylsulfonyl)ethanamine Scaffold and its Distinctive Features

The core scaffold of the compound is 2-(piperazin-1-ylsulfonyl)ethanamine. Its structure is characterized by a primary ethylamine (B1201723) group (-CH2CH2NH2) linked to a piperazine ring through a sulfonamide bridge. This arrangement presents several distinctive features:

A Flexible Ethylamine Tail: The terminal primary amine provides a key site for further chemical reactions or for forming ionic interactions, such as the salt with oxalic acid.

An Unsubstituted Piperazine Ring: One nitrogen of the piperazine is engaged in the sulfonamide bond, leaving the second nitrogen as a secondary amine. This site is basic and available for substitution, offering a handle for further structural modification.

The oxalate salt form indicates that the basic nitrogen atoms in the molecule, likely the terminal primary amine and the secondary amine of the piperazine ring, have been protonated by oxalic acid to form a stable, crystalline solid. This is a common strategy to improve the handling and stability of amine-containing compounds.

Below is a table summarizing the key physicochemical properties of the parent compound.

| Property | Value |

| Chemical Formula | C8H17N3O6S |

| Molecular Weight | 283.30 g/mol |

| CAS Number | 924861-63-2 |

| MDL Number | MFCD08445360 |

(Data sourced from multiple chemical supplier databases). nih.govbldpharm.com

Existing Research Landscape and Unexplored Potential of the 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate Core

The existing public research landscape for this compound is primarily centered on its availability as a chemical building block or intermediate for synthesis. It is listed in the catalogs of various chemical suppliers, often categorized under "Piperazines," "Sulfamides," and "Organic Building Blocks," indicating its intended use in the construction of more complex molecules. bldpharm.com

While specific studies focusing directly on the biological activity or detailed applications of this exact oxalate salt are not prominent in peer-reviewed literature, its structure suggests significant unexplored potential. The scaffold contains all the necessary components for developing new chemical entities. The primary amine can be functionalized to introduce other chemical groups, and the secondary amine on the piperazine ring is a well-established site for modification.

Synthetic routes to analogous structures often involve reacting a suitable sulfonyl chloride with a piperazine derivative or reacting a piperazine with a haloalkanesulfonyl chloride. For example, the synthesis of related piperazine sulfonamides has been achieved by reacting a piperazine-containing molecule with a sulfonyl chloride in the presence of a base like triethylamine (B128534). The synthesis of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold itself would likely involve the reaction of N-(2-aminoethyl)piperazine with a suitable two-carbon sulfonyl chloride derivative or a related synthetic equivalent.

The potential applications could span various fields where sulfonamide-piperazine conjugates have already shown promise, including the development of new enzyme inhibitors or receptor ligands. nih.govnih.gov The molecule serves as a versatile starting point for creating libraries of more complex compounds for screening and discovery efforts.

Structure

3D Structure

属性

IUPAC Name |

2-piperazin-1-ylsulfonylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c7-1-6-12(10,11)9-4-2-8-3-5-9/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIVLWDRYFSBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295224 | |

| Record name | 2-(1-Piperazinylsulfonyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-63-2 | |

| Record name | 2-(1-Piperazinylsulfonyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinylsulfonyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Ylsulfonyl Ethanamine Oxalate

Retrosynthetic Analysis of the 2-(piperazin-1-ylsulfonyl)ethanamine Scaffold

A retrosynthetic analysis of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold provides a logical framework for devising its synthesis by systematically deconstructing the molecule into simpler, commercially available starting materials.

Identification of Key Building Blocks and Precursors

The primary disconnection of the target molecule is at the sulfonamide bond, a common and reliable bond-forming strategy in organic synthesis. This initial disconnection yields two key building blocks: piperazine (B1678402) and a sulfonyl chloride derivative of ethanamine. A further disconnection of the ethanamine moiety reveals a more fundamental precursor, 2-aminoethanol. This analysis suggests that the synthesis can be approached by coupling piperazine with a suitably protected and functionalized ethanesulfonyl chloride derivative.

The key precursors identified through this retrosynthetic approach are:

Piperazine

2-Chloroethanesulfonyl chloride

A protected form of 2-aminoethanamine, such as N-Boc-2-aminoethanamine

Strategic Approaches to Sulfonamide Bond Formation

The formation of the sulfonamide bond is a critical step in the synthesis of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold. The most common and direct method for this transformation is the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.com In this case, piperazine, a secondary amine, would react with a suitable ethanesulfonyl chloride derivative. hilarispublisher.com

Alternative strategies for sulfonamide bond formation include:

The reaction of an amine with a sulfonic anhydride.

The coupling of a thiol with an amine through an oxidative process. acs.org

The reaction of a sulfonyl azide (B81097) with an organometallic reagent.

The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. For the synthesis of 2-(piperazin-1-ylsulfonyl)ethanamine, the reaction between piperazine and a pre-formed sulfonyl chloride is the most straightforward and widely employed approach.

Introduction of the Ethanamine Moiety

The ethanamine moiety can be introduced in several ways. One approach involves the use of a pre-functionalized sulfonyl chloride, such as 2-chloroethanesulfonyl chloride. Following the formation of the piperazine sulfonamide, the chloride can be displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, to install the terminal amino group.

Alternatively, a more convergent approach involves the direct use of a protected 2-aminoethanesulfonyl chloride derivative. This would allow for the direct formation of the full carbon-nitrogen backbone in a single step. However, the synthesis and stability of such a reagent may present challenges. A plausible synthetic route could involve the protection of 2-(piperazin-1-yl)ethanamine, followed by reaction with a sulfonylating agent. nih.gov

Formation and Significance of the Oxalate (B1200264) Salt

The final step in the synthesis is the formation of the oxalate salt. Primary and secondary amines readily react with oxalic acid to form stable, crystalline salts. sciencemadness.org This process is often employed for the purification and stabilization of amine-containing compounds. sciencemadness.org The free base form of 2-(piperazin-1-ylsulfonyl)ethanamine is likely to be an oil or a low-melting solid, making its isolation and handling difficult.

The formation of the oxalate salt offers several advantages:

Enhanced Stability: The salt form is generally more stable to air and moisture than the free base.

Improved Handling: Crystalline solids are easier to handle, weigh, and store than oils or amorphous solids.

Purification: Crystallization of the oxalate salt can be an effective method for removing impurities.

Controlled Stoichiometry: The salt formation ensures a precise 1:1 molar ratio of the amine and oxalic acid.

The formation is typically achieved by dissolving the free base in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695), and adding a solution of oxalic acid in the same or a miscible solvent. sciencemadness.org The resulting precipitate can then be isolated by filtration.

Optimized Synthetic Pathways for 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate

Based on the retrosynthetic analysis, an optimized synthetic pathway can be proposed. A key consideration in developing an efficient synthesis is the protection strategy for the piperazine and ethanamine nitrogen atoms to ensure regioselectivity and prevent side reactions.

Reaction Conditions and Parameter Optimization for Enhanced Yield and Selectivity

A potential optimized pathway could begin with the mono-protection of piperazine with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This ensures that the subsequent sulfonylation occurs at the unprotected nitrogen atom.

Step 1: Mono-Boc Protection of Piperazine Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The stoichiometry is carefully controlled to favor mono-protection.

Step 2: Sulfonylation The mono-Boc-protected piperazine is then reacted with 2-chloroethanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. cbijournal.com The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermicity of the reaction.

Step 3: Introduction of the Amino Group The resulting N-Boc-piperazinyl-ethanesulfonyl chloride is then reacted with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine like sodium azide followed by reduction, to introduce the terminal amino group.

Step 4: Deprotection and Salt Formation The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane. The resulting free base of 2-(piperazin-1-ylsulfonyl)ethanamine is then treated with oxalic acid to form the stable oxalate salt. sciencemadness.org

Optimization of this pathway would involve screening different bases, solvents, and reaction temperatures for each step to maximize the yield and purity of the intermediates and the final product.

| Step | Reactants | Reagents | Solvent | Temperature | Key Optimization Parameters |

| 1 | Piperazine | (Boc)₂O | DCM | Room Temp | Stoichiometry of (Boc)₂O |

| 2 | Mono-Boc-piperazine, 2-Chloroethanesulfonyl chloride | Triethylamine | DCM | 0 °C to RT | Base, reaction temperature |

| 3 | N-Boc-piperazinyl-ethanesulfonyl chloride | NH₄OH | THF/H₂O | Room Temp | Nucleophile, solvent system |

| 4 | Boc-protected final compound | TFA or HCl | DCM or Dioxane | Room Temp | Acid, deprotection time |

| 5 | Free base | Oxalic acid | Ethanol | Room Temp | Solvent for crystallization |

Purification Techniques and Strategies for High-Purity Synthesis

The attainment of high-purity 2-(piperazin-1-ylsulfonyl)ethanamine is crucial for its subsequent use and characterization. The synthesis of this compound, likely proceeding through the reaction of a piperazine precursor with a sulfonyl chloride, typically yields a crude product containing residual starting materials, reagents, and by-products. A multi-step purification strategy is therefore essential.

Initial purification often involves a standard aqueous workup. The reaction mixture is typically diluted with an organic solvent and washed sequentially with acidic and basic aqueous solutions to remove unreacted starting materials and reagents. For instance, a wash with a dilute acid like hydrochloric acid would remove basic impurities, while a wash with a saturated sodium bicarbonate solution would neutralize any remaining acid and remove acidic by-products. The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663), and concentrated under reduced pressure. nih.govmdpi.com

For further purification, column chromatography is a common and effective method. mdpi.com Using a stationary phase like silica (B1680970) gel, a gradient of solvents (e.g., from hexane (B92381) to ethyl acetate, or dichloromethane to methanol) can be employed to separate the desired product from closely related impurities based on polarity. mdpi.com

The final and most critical step for obtaining the high-purity oxalate salt is crystallization. The free base form of 2-(piperazin-1-ylsulfonyl)ethanamine, purified by chromatography, can be dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. The resulting this compound salt, being less soluble, will precipitate out of the solution. The purity can be further enhanced by recrystallization, where the salt is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals and excluding impurities.

Table 1: Summary of Purification Techniques

| Technique | Purpose | Typical Reagents/Conditions |

|---|---|---|

| Aqueous Workup | Removal of water-soluble impurities, acids, and bases. | Dilute HCl, saturated NaHCO₃, brine, organic solvent (e.g., EtOAc, DCM). nih.gov |

| Column Chromatography | Separation of compounds based on polarity. | Silica gel stationary phase; mobile phase gradient (e.g., Hexane/EtOAc). mdpi.com |

| Salt Formation | Purification and stabilization of the final compound. | Oxalic acid in a suitable solvent like ethanol or isopropanol. |

| Recrystallization | High-purity final product isolation. | Dissolving the salt in a minimum of hot solvent and slow cooling. |

Novel Synthetic Strategies for Accessing 2-(piperazin-1-ylsulfonyl)ethanamine Analogues and Derivatives

The structure of 2-(piperazin-1-ylsulfonyl)ethanamine offers three distinct points for chemical modification: the secondary nitrogen of the piperazine ring, the sulfonyl group, and the primary amine of the ethanamine chain. This allows for the generation of a diverse library of analogues and derivatives.

Diversification at the Piperazine Nitrogen Atom

The secondary amine at the N-4 position of the piperazine ring is a prime target for functionalization. A variety of classical and modern synthetic methods can be employed for its diversification. nih.gov

N-Alkylation: This is one of the most common modifications, typically achieved by reacting the piperazine with an alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base such as potassium carbonate or triethylamine to scavenge the resulting hydrohalic acid. mdpi.com

Reductive Amination: A powerful method for introducing alkyl groups involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. Mild reducing agents like sodium triacetoxyborohydride (B8407120) are often preferred for their selectivity. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) if the aryl halide is sufficiently electron-deficient. nih.gov

Acylation and Sulfonylation: The nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with various sulfonyl chlorides, to yield the corresponding amides and sulfonamides, respectively. researchgate.net

Table 2: Representative Strategies for Piperazine N-4 Diversification

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | N-Alkyl piperazines mdpi.com |

| Reductive Amination | RCHO/RCOR' (Aldehyde/Ketone), NaBH(OAc)₃ | N-Alkyl piperazines nih.gov |

| N-Arylation | Ar-X, Pd-catalyst, Base | N-Aryl piperazines nih.gov |

| Acylation | RCOCl (Acid Chloride), Base | N-Acyl piperazines (Amides) |

Modifications and Substitutions on the Sulfonyl Moiety

Direct modification of the sulfonyl group post-synthesis is synthetically challenging. Therefore, diversity in this part of the molecule is almost exclusively achieved by varying the sulfonyl chloride reagent used during the initial synthesis. The core synthetic step involves the reaction of piperazine (or a derivative) with a substituted sulfonyl chloride. nih.gov By choosing different sulfonyl chlorides, a wide array of analogues can be produced.

For example, reacting a suitable piperazine precursor with methanesulfonyl chloride, benzenesulfonyl chloride, or toluenesulfonyl chloride would yield derivatives with methylsulfonyl, phenylsulfonyl, or tosyl groups, respectively. mdpi.com This approach allows for the systematic modulation of steric and electronic properties conferred by the R-group on the sulfonyl moiety.

Table 3: Examples of Sulfonyl Chlorides for Derivative Synthesis

| Sulfonyl Chloride | Resulting Sulfonyl Group |

|---|---|

| Methanesulfonyl chloride | Methylsulfonyl |

| Benzenesulfonyl chloride | Phenylsulfonyl mdpi.com |

| p-Toluenesulfonyl chloride | Tosyl |

| Benzylsulfonyl chloride | Benzylsulfonyl mdpi.com |

Elaboration and Functionalization of the Ethanamine Chain

The primary amino group of the ethanamine side chain is a versatile handle for further elaboration. Its nucleophilicity allows for a wide range of chemical transformations. To achieve selective functionalization at this position, it is often necessary to first protect the more nucleophilic secondary amine of the piperazine ring, for example, with a Boc (tert-butyloxycarbonyl) group. After modification of the primary amine, the protecting group can be removed.

A key strategy for functionalization is amide bond formation. The primary amine can be reacted with activated carboxylic acids (e.g., acid chlorides, anhydrides, or activated esters like N-hydroxysuccinimide esters) to form a variety of amides. nih.gov This allows for the introduction of diverse functional groups and structural motifs onto the ethanamine chain. nih.gov Other potential modifications include alkylation to form secondary or tertiary amines and reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

Stereochemical Considerations in the Synthesis of 2-(piperazin-1-ylsulfonyl)ethanamine Derivatives

While the parent molecule, 2-(piperazin-1-ylsulfonyl)ethanamine, is achiral, stereocenters can be introduced during the synthesis of its derivatives. Chirality can arise from several sources:

Substitution on the piperazine ring carbons: Introducing substituents at positions 2, 3, 5, or 6 of the piperazine ring creates chiral centers.

Chiral substituents: Attaching a chiral group to the N-4 nitrogen, the sulfonyl moiety, or the ethanamine nitrogen will result in a chiral molecule.

When a synthetic route produces a racemic or diastereomeric mixture of such derivatives, separation of the stereoisomers is often required, as different enantiomers or diastereomers can have distinct biological activities and properties.

Chiral Resolution Techniques for Enantiomer Separation

For derivatives synthesized as racemic mixtures, several techniques can be employed to separate the enantiomers.

Formation of Diastereomeric Salts: This classical method involves reacting the racemic amine derivative with a chiral acid (e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. nih.gov After separation, the chiral acid is removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.gov

Capillary Electrophoresis (CE): This technique can achieve high-efficiency chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., sulfated β-cyclodextrin), to the background electrolyte, enantiomers will exhibit different electrophoretic mobilities, enabling their separation. nih.govresearchgate.net This method is particularly useful for the analytical-scale separation of charged molecules like piperazine derivatives. nih.govresearchgate.net

Table 4: Overview of Chiral Resolution Techniques

| Technique | Principle | Applicability |

|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. | Scalable method for basic or acidic compounds. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Both analytical and preparative scale separations. nih.gov |

| Chiral Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High-resolution analytical technique. nih.govresearchgate.net |

Asymmetric Synthesis Approaches to Enantiomerically Pure Analogues

The development of enantiomerically pure pharmaceuticals is a critical focus in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For analogues of 2-(piperazin-1-ylsulfonyl)ethanamine, introducing chirality, typically by substitution at the carbon atoms of the piperazine ring, can lead to improved target specificity and therapeutic efficacy. While specific literature on the asymmetric synthesis of this compound analogues is not extensively documented, a variety of established and emerging methodologies for the asymmetric synthesis of C-substituted piperazines can be applied. These strategies primarily fall into three categories: chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis.

A significant portion of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the chemical space of C-substituted piperazines relatively unexplored. nih.govrsc.orgresearchgate.net The creation of carbon-substituted chiral piperazines is a key area of development for novel therapeutics. nih.govrsc.orgresearchgate.net

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials. This strategy embeds chirality from the outset of the synthetic sequence. For instance, proteinogenic amino acids like (S)-aspartate and (S)-glutamate have been used to prepare homologous piperazine-alcanols in a five-step synthesis. rsc.org Similarly, chiral amino acids have been transformed into 6-substituted piperazine-2-acetic acid esters. researchgate.net This method has also been applied to the synthesis of cis-2,5-disubstituted homochiral piperazines through the regioselective ring-opening of chiral aziridines derived from natural amino acids.

A general route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps. researchgate.net The key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. researchgate.net This approach allows for the creation of a library of chiral piperazine scaffolds for further functionalization.

Use of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. One example involves the use of (R)-(−)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org The synthesis proceeds through a protected 2-oxopiperazine intermediate, with the phenylglycinol auxiliary guiding the stereochemistry. rsc.org

Another approach involves the use of β-lactams as synthons for the asymmetric synthesis of functionalized homochiral piperazines. rsc.org This methodology demonstrates the versatility of chiral building blocks in constructing complex heterocyclic systems.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is often the most efficient method for preparing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. Several catalytic strategies have been successfully applied to the synthesis of chiral piperazines.

Asymmetric Lithiation-Substitution: A notable method for the direct functionalization of the piperazine ring involves the asymmetric lithiation of an N-Boc protected piperazine using s-butyllithium (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. nih.govmdpi.comacs.org This approach allows for the introduction of a substituent at the α-carbon of the piperazine ring with high enantioselectivity. nih.govmdpi.comacs.org The success of this method can be influenced by the choice of the electrophile and the substituent on the distal nitrogen atom. nih.govacs.org

Palladium-Catalyzed Asymmetric Reactions: Palladium catalysts have been employed in several enantioselective transformations to produce chiral piperazines.

Decarboxylative Allylic Alkylation: The palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-ones provides access to highly enantioenriched α-tertiary piperazin-2-ones. rsc.orgnih.gov These intermediates can then be reduced to the corresponding gem-disubstituted piperazines. nih.gov

Asymmetric Hydrogenation: Chiral disubstituted piperazin-2-ones can be synthesized with excellent diastereoselectivities and enantioselectivities through the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org The resulting chiral piperazin-2-ones can be readily converted to chiral piperazines. rsc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. An enantioselective synthesis of C2-functionalized piperazines has been developed using an organocatalytic, enantioselective α-chlorination of an aldehyde as a key step. nih.gov The resulting chiral α-chloroaldehyde is then used in a reductive amination and subsequent cyclization to form the chiral piperazine ring. nih.gov

The following table summarizes various asymmetric synthesis approaches that could be adapted for the preparation of enantiomerically pure analogues of this compound.

Table 1: Methodologies for Asymmetric Synthesis of Chiral Piperazine Analogues

| Methodology | Key Features | Starting Materials (Example) | Chiral Source | Product (Example) | Reference(s) |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | (S)-Aspartic acid, (S)-Glutamic acid | Amino acids | Homologous piperazine-alcanols | rsc.org |

| Synthesis from α-amino acids via aza-Michael addition. | α-Amino acids | Amino acids | Orthogonally protected 2-substituted piperazines | researchgate.net | |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group. | (R)-(−)-Phenylglycinol, N-Boc glycine | (R)-(−)-Phenylglycinol | (R)-(+)-2-Methylpiperazine | rsc.org |

| Catalytic Asymmetric Synthesis | |||||

| Asymmetric Lithiation | Direct C-H functionalization of the piperazine ring. | N-Boc piperazine | s-BuLi/(-)-sparteine | Enantiopure α-substituted piperazines | nih.govmdpi.comacs.org |

| Pd-Catalyzed Decarboxylative Allylic Alkylation | Synthesis of α-tertiary piperazin-2-ones. | N-protected piperazin-2-ones | Chiral Pd-catalyst | Enantioenriched tertiary piperazin-2-ones | rsc.orgnih.gov |

| Pd-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols. | Pyrazin-2-ols | Chiral Pd-catalyst | Chiral disubstituted piperazin-2-ones | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Piperazin 1 Ylsulfonyl Ethanamine Oxalate and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (B1200264), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Comprehensive Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of the 2-(piperazin-1-ylsulfonyl)ethanamine cation is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the protonation state of the amine and piperazine (B1678402) nitrogens in the presence of oxalic acid.

The protons of the piperazine ring typically appear as complex multiplets due to chair-to-chair interconversion, though in an acidic medium, the protonation may lead to a more rigid conformation and sharper signals. The protons on the carbons adjacent to the sulfonyl group (C-2' and C-6') are expected to be downfield compared to those further away (C-3' and C-5'). The ethylamine (B1201723) moiety will present as two characteristic triplets, assuming coupling between the adjacent methylene (B1212753) groups. The presence of the oxalate counter-ion would likely be evident from a broad singlet corresponding to the acidic protons, depending on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for the 2-(piperazin-1-ylsulfonyl)ethanamine Cation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~3.2 | t |

| H-2 | ~3.4 | t |

| H-2', H-6' | ~3.3 | t |

| H-3', H-5' | ~3.1 | t |

| NH (piperazine) | Broad singlet | s |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in the 2-(piperazin-1-ylsulfonyl)ethanamine cation will give rise to a distinct signal. The carbons of the ethylamine group attached to the sulfonyl group will be shifted downfield due to the deshielding effect of the SO₂ group. The piperazine carbons will show two distinct signals due to the symmetry of the ring. The oxalate anion will also produce a characteristic signal for its two equivalent carboxylate carbons, typically in the range of 160-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~38 |

| C-2 | ~50 |

| C-2', C-6' | ~45 |

| C-3', C-5' | ~43 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For the 2-(piperazin-1-ylsulfonyl)ethanamine cation, cross-peaks would be expected between the protons of the ethylamine group (H-1 and H-2) and between the adjacent protons within the piperazine ring (e.g., H-2' and H-3').

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This experiment would definitively link the proton signals in Table 1 to the carbon signals in Table 2, confirming the assignments of the CH₂ groups in both the ethylamine and piperazine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking the different functional groups. For instance, correlations would be expected from the H-2 protons to the C-2' and C-6' carbons of the piperazine ring through the sulfonamide linkage, and from the piperazine protons (H-2', H-6') to the C-2 of the ethylamine chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The sulfonyl group (SO₂) is expected to show strong asymmetric and symmetric stretching vibrations. The N-H stretching vibrations of the protonated primary amine (NH₃⁺) and the secondary amine in the piperazine ring (N-H) will appear as broad bands in the high-frequency region. The C-H stretching vibrations of the methylene groups will be observed in their typical region. The oxalate counter-ion will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 |

| Amine (NH₃⁺) | N-H Stretch | 3200-3000 (broad) |

| Piperazine (N-H) | N-H Stretch | 3300-3100 (broad) |

| Methylene (CH₂) | C-H Stretch | 2950-2850 |

| Oxalate (COO⁻) | Asymmetric Stretch | ~1650-1600 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The S=O symmetric stretch of the sulfonyl group is typically a strong and sharp band in the Raman spectrum. The C-C and C-N skeletal vibrations of the piperazine ring and the ethylamine chain would also be observable. The symmetric stretch of the oxalate C-C bond is expected to be Raman active.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 |

| Methylene (CH₂) | C-H Stretch | 2950-2850 |

| Oxalate | C-C Stretch | ~900 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions and offer insights into molecular structure through fragmentation analysis.

Accurate Mass Determination and Molecular Formula Verification

In the analysis of this compound, HRMS plays a pivotal role in confirming its molecular formula. The technique allows for the measurement of the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). This level of accuracy enables the unambiguous assignment of an elemental composition.

For the free base, 2-(piperazin-1-ylsulfonyl)ethanamine, the expected monoisotopic mass of its protonated form, [C₆H₁₅N₃O₂S + H]⁺, can be calculated. This theoretical value would then be compared against the experimentally determined accurate mass from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer. A close correlation between the theoretical and experimental masses, with a mass error of less than 5 ppm, would provide strong evidence for the proposed molecular formula.

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Expected Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₆H₁₅N₃O₂S | [M+H]⁺ | 194.0958 | ~194.0958 | < 5 |

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are employed to induce fragmentation of the parent ion, providing valuable information about its structure. The fragmentation of sulfonamides generally follows predictable pathways. For the protonated 2-(piperazin-1-ylsulfonyl)ethanamine ion, several key fragmentation patterns would be anticipated.

Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond. A characteristic fragmentation would involve the cleavage of the sulfonamide bond, potentially leading to the formation of a piperazine-containing fragment and an ethanamine sulfonyl fragment. Another likely fragmentation pathway involves the loss of the ethanamine group. The high mass accuracy of the fragment ions allows for the confident assignment of their elemental compositions, further corroborating the proposed structure.

Key expected fragmentation pathways include:

Cleavage of the S-N bond connecting the piperazine ring and the sulfonyl group.

Fission of the C-S bond between the sulfonyl group and the ethyl chain.

Fragmentation within the piperazine ring itself, often characterized by the loss of ethyleneimine fragments.

Loss of small neutral molecules such as SO₂.

| Proposed Fragment Structure | Molecular Formula of Fragment | Theoretical m/z | Description of Fragmentation |

|---|---|---|---|

| Piperazine | C₄H₉N₂⁺ | 85.0760 | Cleavage of the S-N bond with hydrogen rearrangement |

| Protonated 2-aminoethanethiol | C₂H₈NS⁺ | 78.0372 | Cleavage of the S-N bond and rearrangement |

| Piperazin-1-ylsulfonyl cation | C₄H₉N₂O₂S⁺ | 149.0380 | Cleavage of the C-S bond |

| Ethanamine fragment | C₂H₆N⁺ | 44.0495 | Cleavage of the C-S bond with hydrogen rearrangement |

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information of a compound in its solid state. This technique would be instrumental in elucidating the precise molecular conformation, crystal packing, and intermolecular interactions of this compound.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks involving the oxalate counterion)

The crystal structure would be stabilized by a network of intermolecular interactions. Of particular importance would be the hydrogen bonds formed between the protonated amine groups of the 2-(piperazin-1-ylsulfonyl)ethanamine cation and the carboxylate oxygen atoms of the oxalate anion. The oxalate anion, with its four oxygen atoms, is an excellent hydrogen bond acceptor.

Molecular and Cellular Mechanistic Research of 2 Piperazin 1 Ylsulfonyl Ethanamine Scaffold Analogues

Investigation of Molecular Target Interactions and Binding Mechanisms

The biological activity of compounds derived from the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold is fundamentally dictated by their interactions with specific molecular targets. Researchers have employed a variety of biochemical and biophysical techniques to characterize these interactions, providing insights into the mechanisms of action for this class of molecules.

Analogues featuring the piperazine (B1678402) sulfonamide core, a key component of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold, have demonstrated significant inhibitory activity against several enzymes. For instance, a series of piperazine sulfonamide analogues were synthesized and evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov These compounds exhibited varying degrees of α-amylase inhibition, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, comparable to the standard inhibitor acarbose (B1664774) (IC50 = 1.353 ± 0.232 μM). nih.gov

Another area of investigation has been the inhibition of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. A small molecule with a sulfonyl piperazine scaffold was identified as an inhibitor of LpxH. nih.gov Subsequent studies on analogues with modifications to this scaffold have helped to establish a preliminary structure-activity relationship (SAR) and identify the key pharmacophore for LpxH inhibition. nih.gov For example, an extended N-acyl chain analogue showed approximately 64% inhibition of LpxH activity. nih.gov

Furthermore, the piperazine sulfonamide core has been instrumental in the design of highly potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. nih.gov By designing a hybrid core that combines features of existing inhibitors, researchers developed a novel bicyclic piperazine sulfonamide that demonstrated a significant increase in enzyme binding affinity. nih.gov

The versatility of this scaffold is also evident in its application to dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. A study of 1,4-bis(phenylsulfonyl) piperazine derivatives revealed inhibitory activity against DPP-IV, with the level of inhibition influenced by the substitution pattern on the phenyl rings. researchgate.net

Table 1: Enzyme Inhibition by Piperazine Sulfonamide Analogues

| Target Enzyme | Analogue Type | Key Findings | Reference |

|---|---|---|---|

| α-Amylase | Piperazine Sulfonamide Analogues | IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. nih.gov | nih.gov |

| LpxH | Sulfonyl Piperazine Analogues | Extended N-acyl chain analogue showed ~64% inhibition. nih.gov | nih.gov |

| HIV-1 Protease | Bicyclic Piperazine Sulfonamide | 60-fold increase in enzyme binding affinity compared to the parent compound. nih.gov | nih.gov |

In addition to enzyme inhibition, analogues of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold have been investigated for their ability to bind to various receptors. A study focusing on arylalkyl/arylalkylsulfonyl piperazine derivatives identified these compounds as ligands for sigma receptors. nih.gov Receptor binding assays revealed that several halogen-substituted sulfonamides displayed high affinity for the σ1 receptor and lower affinity for the σ2 receptor. nih.gov

One particular derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which shares structural similarities with the piperazine sulfonamide scaffold, was found to have a high σ1/σ2 selectivity ratio of 96-fold, with a Ki value of 0.96 ± 0.05 nM for the σ1 receptor and 91.8 ± 8.1 nM for the σ2 receptor. nih.gov This highlights the potential for developing highly selective ligands by modifying the substituents on the piperazine and sulfonyl groups.

The piperazine moiety is a common feature in many approved drugs that target a variety of receptors, including serotonin (B10506) and dopamine (B1211576) receptors, further underscoring the importance of this scaffold in receptor-targeted drug design. nih.govmdpi.com

Table 2: Receptor Binding Affinity of a Piperazine-Based Analogue

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 nM | 96-fold | nih.gov |

Understanding the three-dimensional interactions between a ligand and its protein target is crucial for structure-based drug design. Biophysical methods such as X-ray crystallography and molecular docking are powerful tools for characterizing these interactions. researchgate.net

For analogues of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold, these techniques have provided detailed insights into their binding modes. For example, the crystal structure of K. pneumoniae LpxH in complex with a sulfonyl piperazine inhibitor revealed the specific interactions responsible for its inhibitory activity. nih.gov Similarly, the X-ray crystal structure of an HIV-1 protease inhibitor containing a piperazine sulfonamide core bound to the enzyme showed that the sulfonyl group displaces a bridging water molecule to bind directly to the flap residues Ile50A and Ile50B. nih.gov This direct interaction was a key design element that led to a significant increase in potency. nih.gov

Molecular docking studies have also been used to predict and rationalize the binding interactions of piperazine sulfonamides with their targets, such as with α-amylase and DPP-IV, helping to explain the observed structure-activity relationships. nih.govresearchgate.net

In Vitro Cellular Pathway Modulation Studies

Beyond direct interactions with molecular targets, it is important to understand how these compounds affect the complex network of cellular pathways. In vitro studies provide a means to investigate the modulation of these pathways in a controlled cellular environment.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in cellular signaling and are major drug targets. nih.govnih.gov The activation of GPCRs by ligands initiates intracellular signaling cascades that can involve second messengers like cAMP and calcium, ultimately leading to a cellular response. mdpi.comkhanacademy.org

While direct studies on the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold's effect on GPCR signaling are limited, the prevalence of the piperazine moiety in known GPCR ligands suggests that analogues of this scaffold could modulate these pathways. nih.gov For example, piperine, a compound containing a piperazine-like piperidine (B6355638) ring, has been shown to inhibit TGF-β signaling pathways in lung adenocarcinoma cells. nih.govresearchgate.net

The functional outcome of GPCR activation can be assessed using various cell-based assays that measure changes in second messenger levels or downstream events like reporter gene expression. nih.govresearchgate.net Such assays would be valuable in characterizing the cellular effects of novel analogues based on the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold.

The efficacy of a drug is often dependent on its ability to reach its intracellular target. Therefore, understanding the mechanisms of cellular uptake and intracellular localization is critical. The physicochemical properties of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold, such as its potential for improved aqueous solubility and cell permeability due to the piperazine moiety, are advantageous in this regard. nih.gov

Fluorescently-labelled sulfonamides have been successfully used to visualize, identify, and monitor intracellular targets, demonstrating that sulfonamide-containing compounds can cross cell membranes and distribute within the cell. researchgate.net The distribution of sulfonamide compounds between the cells and serum of human blood has also been a subject of study, indicating their ability to partition into cellular compartments. nih.gov These findings suggest that analogues of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold are likely to be cell-permeable, although their specific intracellular localization and transport mechanisms would need to be investigated on a case-by-case basis.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Recognition Level

The exploration of the structure-activity relationship (SAR) for analogues of the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold has been pivotal in understanding their interaction with molecular targets, particularly as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Research has systematically dissected the contributions of various structural components to the potency and selectivity of these compounds. nih.govnih.gov

A seminal study on sulfonylpiperazine analogues has provided a detailed SAR, primarily focusing on their inhibitory effects on human α4β2 and α3β4 nAChRs. nih.gov A lead compound, N-(2-fluorophenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide, demonstrated inhibitory activity on both α4β2 and α3β4 nAChRs with IC50 values of 9.3 µM and 9.0 µM, respectively. nih.gov This compound acts as a non-competitive inhibitor, reducing the maximum efficacy of the agonist epibatidine. nih.gov

Systematic modifications of this lead compound have revealed several key SAR trends:

The Sulfonyl Moiety: The substitution pattern on the phenyl ring of the arylsulfonyl piperazine portion is critical for receptor selectivity. An ortho-fluoro substitution on the phenylsulfonyl group results in a 12-fold increase in selectivity for the α4β2 nAChR subtype. nih.gov In contrast, a para-fluoro substitution shows no preference between the α4β2 and α3β4 subtypes. nih.gov

The Amide Portion: Modifications to the N-phenylacetamide part of the scaffold have a significant impact on potency. Halogen substitutions at the ortho position of the N-phenyl ring generally enhance potency at the α4β2 nAChR. nih.gov For instance, an ortho-fluoro substitution is preferred for increased potency. nih.gov

Hydrophilicity and Steric Bulk: The introduction of more hydrophilic groups, such as a pyrazole (B372694) moiety, leads to a significant decrease in potency at both α4β2 and α3β4 nAChRs. nih.gov This suggests that hydrophobic interactions are important for binding and/or efficacy. Similarly, bulky substituents can influence activity, though the relationship is complex and depends on the specific location of the substitution. nih.gov

The following interactive data tables summarize the SAR findings for different series of analogues based on the core sulfonylpiperazine scaffold.

Table 1: SAR of the N-Aryl Amide Moiety of Sulfonylpiperazine Analogues Data sourced from Henderson et al., 2011. nih.gov

| Compound | Substitution on N-Aryl Ring | α4β2 nAChR IC50 (µM) | α3β4 nAChR IC50 (µM) |

| 1 | p-fluoro | 9.3 | 9.0 |

| 12 | pyrazole | >100 | >100 |

| 13 | p-methoxy | 21.1 | 29.6 |

| 14 | p-fluorophenyl | 10.2 | 11.5 |

| 15 | benzyl | 9.8 | 18.5 |

Table 2: SAR of the Arylsulfonyl Moiety of Sulfonylpiperazine Analogues Data sourced from Henderson et al., 2011. nih.gov

| Compound | Substitution on Arylsulfonyl Ring | α4β2 nAChR IC50 (µM) | α3β4 nAChR IC50 (µM) | Selectivity (α3β4/α4β2) |

| 1 | p-fluoro | 9.3 | 9.0 | 0.97 |

| 16 | o-fluoro | 6.8 | 81.3 | 11.9 |

| 17 | pyridin-3-yl | 14.2 | 48.7 | 3.4 |

Based on the SAR data, a pharmacophore model for the binding of these sulfonylpiperazine analogues to the allosteric site of nAChRs can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.govresearchgate.net For this class of compounds, the key pharmacophoric features appear to be:

A Hydrogen Bond Acceptor: The sulfonyl group (SO2) is a critical feature, likely acting as a hydrogen bond acceptor in the binding pocket. nih.gov

A Hydrophobic Aromatic Region: The arylsulfonyl moiety provides a necessary hydrophobic region for interaction with the receptor. The substitution pattern on this ring, particularly the position of halogen atoms, fine-tunes the selectivity. nih.gov

A Basic Nitrogen Atom: The piperazine ring contains two nitrogen atoms. The protonatable nitrogen of the piperazine ring is a common feature in many nAChR ligands and is likely involved in electrostatic or hydrogen bonding interactions. nih.govnih.gov

A Second Hydrophobic/Aromatic Region: The N-aryl acetamide (B32628) portion of the molecule constitutes another important hydrophobic region that contributes significantly to the potency. The presence of an ortho-halogen on this phenyl ring enhances activity. nih.gov

A general pharmacophore model for nicotinic ligands often includes a cationic center and a hydrogen bond acceptor. nih.gov While these sulfonylpiperazine analogues act at an allosteric site rather than the orthosteric (agonist-binding) site, they still appear to adhere to a model requiring specific hydrophobic and hydrogen-bonding interactions for their modulatory effects. nih.govnih.gov The spatial arrangement of these features is crucial for high-affinity binding and negative allosteric modulation of nAChRs.

Preclinical Mechanistic Studies (e.g., in animal models, if focused on mechanism, not efficacy)

While in vitro studies have been instrumental in defining the SAR of 2-(piperazin-1-ylsulfonyl)ethanamine analogues, preclinical in vivo studies are essential for validating their mechanism of action in a complex biological system and for understanding their metabolic fate. However, specific preclinical mechanistic data for this class of compounds as nAChR modulators is limited in the public domain.

In vivo target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. nih.gov For the sulfonylpiperazine analogues, such studies would aim to demonstrate their binding to nAChRs in the central nervous system of animal models. Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) using radiolabeled ligands can be employed to visualize and quantify the occupancy of nAChRs by these modulators in the brain. researchgate.net

Understanding the metabolic pathways of a new chemical entity is crucial in preclinical development. nih.gov The metabolism of piperazine-containing compounds can be complex and is often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net

For the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold, several metabolic transformations can be anticipated based on the metabolism of other piperazine derivatives:

N-dealkylation: The ethylamine (B1201723) side chain attached to the piperazine nitrogen could be susceptible to N-dealkylation.

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites, including lactams.

Aromatic Hydroxylation: The phenyl rings in the arylsulfonyl and N-aryl acetamide moieties are likely sites for hydroxylation, a common metabolic pathway for aromatic compounds.

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Studies on the metabolism of other piperazine-based drugs have shown involvement of multiple CYP isozymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net In vitro studies using human liver microsomes would be a standard approach to identify the primary metabolites and the specific CYP enzymes involved in the metabolism of these sulfonylpiperazine analogues. researchgate.net However, specific metabolic profiling data for this particular class of compounds is not currently available in the literature.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (B1200264). It is widely used for determining purity, quantifying the active ingredient, and identifying impurities.

Method Development for Purity Analysis and Quantitative Determination

The development of a robust HPLC method for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate would focus on achieving a balance between resolution, sensitivity, and analysis time. A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for polar compounds such as this. The method would separate the target compound from any potential impurities or degradation products.

A typical RP-HPLC method would involve a C18 stationary phase, which is versatile and effective for a wide range of analytes. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention and elution of the compound. The pH of the aqueous buffer is a critical parameter to optimize, as it influences the ionization state of the amine groups in the piperazine (B1678402) moiety, thereby affecting peak shape and retention time. An acidic pH is often employed to ensure the consistent protonation of basic analytes. Detection is commonly performed using an ultraviolet (UV) detector, as the molecule is expected to have some UV absorbance. For quantitative analysis, the method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

Table 1: Illustrative HPLC Method Parameters for Purity and Quantitative Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Ammonium (B1175870) Acetate (pH 4.0)B: Acetonitrile |

| Gradient | Isocratic (e.g., 60:40 A:B) or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or other suitable wavelength) |

| Run Time | 15 minutes |

Chiral HPLC for Enantiomeric Purity Assessment

For chiral compounds, it is crucial to assess the enantiomeric purity, as different enantiomers can exhibit distinct pharmacological activities. If this compound possesses a chiral center, a specialized chiral HPLC method would be necessary to separate and quantify the enantiomers.

Chiral HPLC methods utilize a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The development of a chiral method involves screening various CSPs and mobile phases (often in normal-phase or polar organic mode) to achieve baseline separation of the enantiomers. The quantification of an undesired enantiomer as a chiral impurity is a critical quality control parameter.

Table 2: Example Parameters for Chiral HPLC Method Development

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane (B92381)/Ethanol (B145695)/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Expected Outcome | Baseline separation of enantiomers |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is generally not feasible. However, with appropriate derivatization, GC and GC-MS can be valuable tools.

Development of GC Methods for Volatile Derivatives (if applicable)

To make this compound amenable to GC analysis, a derivatization step is required to convert the polar amine groups into less polar, more volatile functional groups. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification.

The developed GC method would utilize a capillary column with a suitable stationary phase to separate the derivatized analyte from other volatile impurities or derivatization by-products. A Flame Ionization Detector (FID) is often used for quantification due to its wide linear range and sensitivity to organic compounds.

GC-MS for Mixture Analysis and Impurity Profiling

When GC is coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for the identification of unknown impurities. The GC separates the components of a mixture, and the MS provides mass spectral data for each component, which can be used to elucidate their structures. This is particularly useful for identifying trace-level volatile or semi-volatile impurities that may not be detected by other methods. The mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound, especially for trace-level quantification and impurity identification.

An LC method similar to the one described for HPLC would be used to separate the analyte from the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules like the target compound, as it generates charged ions in the gas phase with minimal fragmentation.

In tandem MS (MS/MS), a specific ion (the precursor ion) corresponding to the compound of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces background noise, allowing for very low limits of detection and quantification. LC-MS/MS is invaluable for impurity profiling, as it can provide accurate mass measurements to determine the elemental composition of unknown impurities, aiding in their structural identification.

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | [M+H]⁺ for 2-(piperazin-1-ylsulfonyl)ethanamine |

| Product Ions (m/z) | Specific fragments resulting from CID |

| Application | Trace-level quantification, impurity identification |

Methodologies for Quantitative Analysis in Complex Matrices (e.g., biological samples for in vitro studies)

The accurate quantification of this compound in complex matrices such as plasma, urine, or microsomal incubates is crucial for in vitro pharmacological and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary methodology for this purpose due to its high sensitivity and selectivity.

A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed to achieve precise quantification. The separation would likely be performed on a C18 reversed-phase column, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution would be optimized to ensure a sharp peak shape and adequate separation from endogenous matrix components.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be utilized. The precursor ion would be the protonated molecule of 2-(piperazin-1-ylsulfonyl)ethanamine, [M+H]⁺. The selection of specific product ions resulting from the fragmentation of the precursor ion would ensure high selectivity. The table below outlines a hypothetical set of parameters for an LC-MS/MS method.

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | To be determined based on the exact mass of the free base |

| Product Ions (m/z) | To be determined from fragmentation studies |

| Collision Energy | Optimized for each transition |

Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability. The use of a stable isotope-labeled internal standard would be ideal for correcting for matrix effects and variations in instrument response.

Identification of Metabolites from In Vitro Metabolic Stability Studies (e.g., microsomal assays)

In vitro metabolic stability studies, often conducted using liver microsomes, are essential for predicting the metabolic fate of a new chemical entity. For 2-(piperazin-1-ylsulfonyl)ethanamine, several metabolic pathways can be postulated based on its chemical structure. These include oxidation of the piperazine ring, N-dealkylation, and hydroxylation.

The identification of these potential metabolites is typically carried out using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, coupled with liquid chromatography. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of the metabolites.

Following incubation of this compound with liver microsomes and cofactors, the samples would be analyzed by LC-HRMS. The data would be processed using metabolite identification software, which compares the mass spectra of the parent compound with those of potential metabolites. The software would search for expected mass shifts corresponding to common metabolic transformations.

The table below lists some plausible metabolic transformations for 2-(piperazin-1-ylsulfonyl)ethanamine.

| Metabolic Reaction | Mass Change | Potential Site of Metabolism |

| Hydroxylation | +16 Da | Piperazine ring, ethyl chain |

| N-oxidation | +16 Da | Piperazine nitrogens |

| N-dealkylation | Variable | Removal of the ethylamine (B1201723) group |

| Sulfoxidation | +16 Da | Sulfonyl group |

Further structural elucidation of the identified metabolites would be achieved through tandem mass spectrometry (MS/MS) experiments. By comparing the fragmentation patterns of the metabolites with that of the parent compound, the site of metabolic modification can often be pinpointed.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-resolution separation technique that can be a valuable alternative or complementary method to HPLC for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule.

For the analysis of the cationic 2-(piperazin-1-ylsulfonyl)ethanamine, a simple and effective CE method could be developed. The separation would be carried out in a fused-silica capillary. The background electrolyte (BGE) would be a low pH buffer, such as a phosphate (B84403) buffer, to ensure the analyte is fully protonated and to control the electroosmotic flow.

A typical CE method for a similar small molecule amine salt might involve the following parameters:

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., effective length 40 cm |

| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV detection at a low wavelength (e.g., 200 nm) |

Method validation for CE would include assessments of linearity, precision, accuracy, and sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) would be established to ensure the method is suitable for its intended purpose. CE can offer advantages over HPLC in terms of speed, efficiency, and lower solvent consumption.

Emerging Research Applications and Future Directions for the 2 Piperazin 1 Ylsulfonyl Ethanamine Oxalate Scaffold

Role as a Privileged Scaffold for Designing New Chemical Probes and Ligands

The 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (B1200264) structure combines the well-established pharmacophoric features of a sulfonamide and a piperazine (B1678402) ring. The sulfonamide group is a key functional group in a wide array of approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites. The piperazine moiety, a common N-heterocycle in medicinal chemistry, provides a versatile linker that can be readily functionalized at its distal nitrogen atom. This combination makes the 2-(piperazin-1-ylsulfonyl)ethanamine scaffold an excellent starting point for the design of new chemical probes and ligands.

Chemical probes are essential tools for understanding the function of proteins and other biological macromolecules. The design of effective probes requires a scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins. The primary amine of the ethanamine side chain in 2-(piperazin-1-ylsulfonyl)ethanamine oxalate offers a convenient handle for such modifications. Furthermore, the piperazine ring can be derivatized to modulate the probe's physicochemical properties, such as solubility and cell permeability, and to introduce additional recognition elements for enhanced target affinity and selectivity.

The potential of this scaffold in ligand design is equally significant. By systematically exploring substitutions on the piperazine ring and modifications of the ethanamine side chain, libraries of novel ligands can be generated and screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases. The inherent structural rigidity of the piperazine ring can help in pre-organizing the appended functionalities for optimal interaction with a target's binding site.

Table 1: Potential Applications of the 2-(piperazin-1-ylsulfonyl)ethanamine Scaffold in Chemical Probe and Ligand Design

| Application | Key Structural Feature Utilized | Potential Target Classes |

| Fluorescent Probes | Primary amine for fluorophore conjugation | Enzymes, Receptors |

| Affinity-Based Probes | Piperazine for linker attachment to a solid support | Protein purification |

| Covalent Ligands | Introduction of a reactive group on the ethanamine | Cysteine proteases, Kinases |

| GPCR Ligands | Derivatization of the piperazine nitrogen | Serotonin (B10506) receptors, Dopamine (B1211576) receptors |

| Enzyme Inhibitors | Sulfonamide for active site binding | Carbonic anhydrases, Proteases |

Exploration of Unexplored Chemical Modifications and Their Impact on Molecular Functionality

The true potential of the this compound scaffold lies in its amenability to chemical modification. The primary amine and the secondary amine within the piperazine ring are key sites for derivatization, allowing for a systematic exploration of structure-activity relationships (SAR).

Unexplored chemical modifications could include:

N-Arylation/N-Alkylation of the Piperazine Ring: Introduction of various aryl, heteroaryl, or alkyl groups on the distal nitrogen of the piperazine can significantly influence the compound's steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets.

Acylation/Sulfonylation of the Primary Amine: The ethanamine side chain can be readily acylated or sulfonylated to introduce a diverse range of functional groups. This can be used to mimic peptide structures or to introduce moieties that can form specific interactions with a target protein.